7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine 7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17555654
InChI: InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC17555654

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 7-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3
Standard InChI Key UKLVMBKQJPJWBY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=NN=CN2N=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-Isopropyl- triazolo[4,3-b]pyridazine (IUPAC name: 7-propan-2-yl- triazolo[4,3-b]pyridazine) has the molecular formula C₈H₁₀N₄ and a molecular weight of 162.19 g/mol. Its structure comprises a pyridazine ring fused to a 1,2,4-triazole moiety, with an isopropyl group (-CH(CH₃)₂) attached at position 7 (Figure 1). The compound’s canonical SMILES string, CC(C)C1=CC2=NN=CN2N=C1, and InChIKey, UKLVMBKQJPJWBY-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
IUPAC Name7-propan-2-yl-[1, triazolo[4,3-b]pyridazine
SMILESCC(C)C1=CC2=NN=CN2N=C1
InChIKeyUKLVMBKQJPJWBY-UHFFFAOYSA-N

Synthesis and Reaction Pathways

General Synthetic Strategies

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclizationHydrazine, RCOCl, EtOH, reflux3-Hydrazinylpyridazine → Triazolopyridazine core
2AlkylationIsopropyl bromide, K₂CO₃, DMF7-Isopropyl-triazolopyridazine

Challenges and Optimization

The patent literature highlights challenges in achieving regioselective alkylation and maintaining optical purity in similar triazolopyridines . For instance, alkylation reactions may yield positional isomers if the pyridazine ring possesses multiple reactive sites. Catalytic asymmetric synthesis or chiral resolving agents could address enantiomeric excess concerns, though no specific methods are documented for this compound .

Future Directions and Research Gaps

Despite its promising scaffold, 7-isopropyl- triazolo[4,3-b]pyridazine remains understudied. Priority research areas include:

  • Pharmacological Profiling: Broad-spectrum screening against bacterial, fungal, and cancer cell lines.

  • Structural Optimization: Modifying the isopropyl group to enhance bioavailability or target selectivity.

  • Mechanistic Studies: Elucidating interactions with biological targets using X-ray crystallography or molecular docking.

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